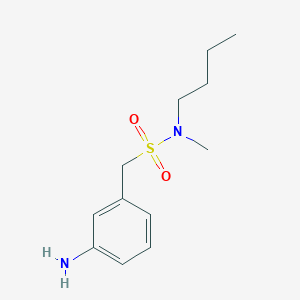
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a butyl group, a methyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with butylamine and methylamine in the presence of a sulfonyl chloride reagent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminophenyl)benzonitrile: This compound has a similar aminophenyl group but differs in its other substituents.
1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea: Another compound with an aminophenyl group, but with different functional groups attached.
Uniqueness
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2O2S |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-3-4-8-14(2)17(15,16)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10,13H2,1-2H3 |
InChI Key |
UFYSHAAOYKUGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















